(4-Bromopyridin-2-yl)boronic acid
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Overview
Description
(4-Bromopyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the 4-position and a boronic acid group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where 4-bromopyridine is treated with a metal reagent such as n-butyllithium, followed by the addition of a boron reagent like trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 4-bromopyridine with a boronic ester or boronic acid under mild conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to optimize the reaction conditions and improve yield.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine N-oxide.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate or sodium hydroxide are often used as bases in these reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents.
Major Products:
Coupling Products: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.
Oxidation Products: Pyridine N-oxides are formed through oxidation reactions.
Scientific Research Applications
(4-Bromopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions:
Molecular Targets: The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the transfer of the organic group to the palladium center.
Pathways Involved: The key steps include oxidative addition, transmetalation, and reductive elimination, which result in the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
(3-Bromopyridin-4-yl)boronic acid: Similar in structure but with the bromine and boronic acid groups at different positions.
(2-Bromopyridin-4-yl)boronic acid: Another positional isomer with different reactivity and applications.
Uniqueness:
Properties
Molecular Formula |
C5H5BBrNO2 |
---|---|
Molecular Weight |
201.82 g/mol |
IUPAC Name |
(4-bromopyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H5BBrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |
InChI Key |
MEVZPTDPVZIERL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=C1)Br)(O)O |
Origin of Product |
United States |
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